![molecular formula C6H5ClN2O3 B1600467 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one CAS No. 95835-64-6](/img/structure/B1600467.png)
4-Chloro-6-methyl-3-nitropyridin-2(1H)-one
Overview
Description
4-Chloro-6-methyl-3-nitropyridin-2(1H)-one, commonly known as CMNP, is a heterocyclic organic compound belonging to the class of pyridines. It is a colorless solid with a molecular weight of 211.56 g/mol and a melting point of 246 °C. CMNP is used in various scientific research applications, including organic synthesis, drug discovery, and biochemistry. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are explored in
Scientific Research Applications
Structural Analysis and Spectroscopic Properties
The molecular structures and spectroscopic properties of nitropyridines, including compounds similar to 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one, have been extensively studied to understand their physical and chemical behaviors. For example, molecular structures of various nitro-, methyl-, and chloro-pyridine N-oxides have been determined by gas-phase electron diffraction, revealing specific structural parameters that influence their reactivity and interaction with other molecules (Chiang & Song, 1983). Additionally, the synthesis, X-ray, and spectroscopic analysis of closely related compounds provide insights into their structural features, optical properties, and the effects of solvent interaction, which are crucial for developing new materials and chemical reactions (Jukić et al., 2010).
Chemical Synthesis and Reactions
The reactivity of nitropyridines, including derivatives of this compound, has been explored through various chemical reactions. For instance, oxidative methylamination reactions have been applied to nitropyridines, demonstrating their potential in synthetic chemistry for introducing new functional groups (Szpakiewicz & Wolniak, 1999). The formation of 1:1 complexes with other compounds through hydrogen bonding indicates the ability of nitropyridines to participate in supramolecular chemistry, which is valuable for the design of molecular devices and materials (Jin et al., 2000).
Drug Solubility and Pharmaceutical Applications
One of the major challenges in drug development is improving the solubility of drug-like compounds. Research has shown that ultrasound irradiation can be a useful method for forming salts of poorly soluble compounds, such as 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, enhancing their solubility and potential for pharmaceutical applications (Machado et al., 2013).
properties
IUPAC Name |
4-chloro-6-methyl-3-nitro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-3-2-4(7)5(9(11)12)6(10)8-3/h2H,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOGQFQXRSVZRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465739 | |
Record name | 4-CHLORO-6-METHYL-3-NITROPYRIDIN-2(1H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95835-64-6 | |
Record name | 4-CHLORO-6-METHYL-3-NITROPYRIDIN-2(1H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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